beta-D-Mannopyranuronic acid
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Overview
Description
Beta-D-Mannopyranuronic acid: is a uronic acid derivative of mannose, a type of sugar. It is a key component of alginic acid, which is found predominantly in the cell walls of brown algae. This compound is known for its role in forming the structural framework of alginate, a biopolymer widely used in various industrial and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Mannopyranuronic acid can be synthesized through the oxidation of mannose. One common method involves the use of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and BAIB (Bis(acetoxy)iodobenzene) as oxidizing agents. The reaction is typically carried out in dichloromethane (DCM) and water, with the reaction mixture being quenched by sodium thiosulfate solution .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from alginate, which is derived from brown seaweeds. The alginate is hydrolyzed to release the uronic acids, which are then separated and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Mannopyranuronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to various oxidized forms using reagents like TEMPO and BAIB.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: TEMPO, BAIB, dichloromethane, water, sodium thiosulfate.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Reagents like trifluoromethanesulfonic anhydride for glycosidation reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Mannose or its derivatives.
Substitution: Various substituted mannuronic acid esters.
Scientific Research Applications
Beta-D-Mannopyranuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of cell wall structures and functions in algae and bacteria.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Employed in the production of biodegradable polymers and as a thickening agent in food and cosmetics.
Mechanism of Action
The mechanism of action of beta-D-Mannopyranuronic acid involves its ability to form strong hydrogen bonds and ionic interactions with other molecules. This property is crucial in its role in forming the gel-like structure of alginate. The molecular targets include various proteins and polysaccharides, and the pathways involved often relate to the stabilization of cell walls and extracellular matrices .
Comparison with Similar Compounds
- Alpha-D-Mannopyranuronic acid
- D-Glucuronic acid
- L-Gulopyranuronic acid
Comparison:
- Beta-D-Mannopyranuronic acid vs. Alpha-D-Mannopyranuronic acid: The beta form has a different spatial arrangement of atoms compared to the alpha form, leading to different physical and chemical properties .
- This compound vs. D-Glucuronic acid: While both are uronic acids, D-Glucuronic acid is derived from glucose and has different applications, particularly in detoxification processes in the liver .
- This compound vs. L-Gulopyranuronic acid: Both are components of alginate, but L-Gulopyranuronic acid has a different stereochemistry, affecting the properties of the resulting alginate .
This compound stands out due to its unique role in forming the structural framework of alginate, making it indispensable in various industrial and biomedical applications.
Properties
CAS No. |
33599-45-0 |
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Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6+/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-SYJWYVCOSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Origin of Product |
United States |
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